N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methoxybenzamide
Description
N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxybenzamide core substituted with a 4-chloro-2-(hydroxybenzyl)phenyl group. Its IUPAC name and synonyms are documented in specialized chemical databases .
Properties
Molecular Formula |
C21H18ClNO3 |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
N-[4-chloro-2-[hydroxy(phenyl)methyl]phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C21H18ClNO3/c1-26-19-10-6-5-9-16(19)21(25)23-18-12-11-15(22)13-17(18)20(24)14-7-3-2-4-8-14/h2-13,20,24H,1H3,(H,23,25) |
InChI Key |
RMDSHMFCQQMUKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of the chloro and hydroxy groups to the phenyl ring.
Amidation: Formation of the benzamide moiety through reaction with methoxybenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxy group.
Substitution: Replacement of the chloro group with other substituents under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Benzamide Derivatives
Several benzamide derivatives share structural motifs with the target compound. Key examples include:
(a) N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-methoxybenzamide
- Structure: Features a 2-methoxybenzamide group linked to a thiourea moiety and an imidazolidinone ring.
- Properties : Yield (60%), melting point (216–218°C), confirmed via ¹H NMR and elemental analysis .
(b) N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide
- Structure : Contains a 4-methyl substituent on the benzamide ring and a 4-chloroaniline group.
- Properties : Synthesized using DCC/HOBt coupling, with fluorescence optimized at pH 5 and 25°C (λex 340 nm, λem 380 nm). Detection limits: LOD 0.2691 mg/L, LOQ 0.898 mg/L .
- Comparison : The 4-methyl group enhances fluorescence properties, whereas the hydroxybenzyl group in the target compound may confer steric effects or altered solubility.
(c) N-(2-chloro-4-nitrophenyl)-5-fluoro-2-methoxybenzamide (10a)
- Structure : Incorporates a 5-fluoro and 2-methoxybenzamide group with a nitro-substituted aniline.
- Properties : Synthesized via HATU-mediated coupling; biological activity linked to nitro group’s electron-withdrawing effects .
- Comparison : The nitro group in 10a contrasts with the hydroxybenzyl group in the target compound, likely influencing redox properties and receptor interactions.
Substitution Patterns and Physicochemical Properties
Functional Group Impact on Bioactivity
- Hydroxybenzyl Group : Unique to the target compound, this group may enhance interactions with hydrophobic pockets in biological targets while introducing steric constraints.
- Nitro vs.
- Methoxy Positioning : 2-Methoxy groups in benzamides (common across analogues) contribute to π-stacking interactions and solubility .
Spectroscopic and Crystallographic Comparisons
- Fluorescence : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits pH-dependent fluorescence, unlike analogues with bulkier substituents (e.g., hydroxybenzyl), which may quench fluorescence due to steric effects .
- Crystal Packing : Derivatives like N-(4-methoxyphenyl)benzamide show orthogonal benzene rings (dihedral angle 79.2°), a feature likely shared by the target compound due to similar substituent bulk .
Biological Activity
N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name: this compound
- Molecular Formula: C16H16ClN O3
- Molecular Weight: 305.76 g/mol
This compound exhibits several biological activities that can be attributed to its structural characteristics:
- Antitumor Activity : Studies have indicated that benzamide derivatives possess significant antitumor properties. These compounds often act as inhibitors of specific kinases involved in cancer cell proliferation and survival .
- Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway, which is crucial for DNA synthesis and repair. This inhibition can lead to reduced cell proliferation in rapidly dividing cancer cells .
- Receptor Binding : The binding affinity of this compound to various receptors has been explored, suggesting its potential as a therapeutic agent in modulating receptor-mediated pathways .
Biological Activity Data
The following table summarizes key biological activities and findings associated with this compound:
Case Studies
- In Vitro Studies : A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and prostate cancers. The mechanism was linked to its ability to disrupt the signaling pathways involved in cell cycle regulation .
- Clinical Implications : In a cohort study involving patients with advanced solid tumors, the administration of benzamide derivatives showed promising results in terms of tumor reduction and improved patient outcomes. Notably, patients exhibited prolonged survival rates when treated with compounds structurally similar to this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
